molecular formula C13H8ClF3N2O B270505 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide CAS No. 53062-99-0

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide

Cat. No. B270505
CAS RN: 53062-99-0
M. Wt: 300.66 g/mol
InChI Key: HEAVOBMAHAYADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide, also known as TPN-171, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide involves its ability to target specific enzymes and signaling pathways in cells. Specifically, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide can induce DNA damage and cell death in cancer cells. 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has also been shown to modulate the activity of neurotransmitter receptors and ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to induce DNA damage and cell death, leading to inhibition of tumor growth. In neurons, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to modulate neurotransmitter release and protect against oxidative stress and excitotoxicity. In immune cells, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, and its ability to target specific enzymes and signaling pathways. However, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide, including its potential applications in cancer therapy, neuroprotection, and immunomodulation. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide and its potential side effects, as well as to optimize its synthesis and improve its efficacy and safety.

Scientific Research Applications

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been the subject of scientific research due to its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurology, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been studied for its potential to modulate immune responses and treat autoimmune diseases.

properties

CAS RN

53062-99-0

Product Name

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide

Molecular Formula

C13H8ClF3N2O

Molecular Weight

300.66 g/mol

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H8ClF3N2O/c14-11-10(5-2-6-18-11)12(20)19-9-4-1-3-8(7-9)13(15,16)17/h1-7H,(H,19,20)

InChI Key

HEAVOBMAHAYADT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloropyridine-3-carbonyl chloride (18.02 g, 0.102 mol) in CH2Cl2 (100 ml) was added dropwise (via an addition funnel) to a stirred solution of 3-(trifluoromethyl)-aniline (15.00 g, 0.093 mol) and DIEA (24.39 ml, 0.14 mol) in CH2Cl2 (500 ml) at 0° C. The mixture gradually was warmed to RT. The reaction continued for 18 h before washing several times with saturated NaHCO3 aqueous solution and brine, respectively. The organic layer was dried over Na2SO4 and evaporated. The resulting oil was purified over silica gel with EtOAc/hexane (2:1) as eluant to leave the amide as a white solid (26.08 g). MS: (ES+) 301 (M+1)+; (ES−): 299 (M−1)−. Calc'd for C13H8ClF3N2O: 300.03.
Quantity
18.02 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
24.39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-aminobenzotrifluoride (Ruka, Buchs, Switzerland; 2.5 mL, 2.90 g, 18 mmol) in ethyl acetate (40 mL) is added to a stirred aqueous solution of sodium hydroxide (40 mL of 1 M, at room temperature. This stirred solution is then treated dropwise over 30 minutes with a solution of 2-chloronicotinoyl chloride (Lancaster Synthesis, Lancashire, England; 3.52 g, 20 mmol) in dry ethyl acetate (25 mL). The resulting mixture is then stirred for 2 h at ambient temperature. The mixture is then extracted with ethyl acetate (3×100 mL) and the combined extracts are sequentially washed with water (2×100 mL), hydrochloric acid (2×100 mL of 2M), water (2×100 mL), saturated aqueous sodium hydrogen carbonate solution (2×100 mL) and saturated aqueous sodium chloride (1×100 mL), dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from ethyl acetate-hexane to give the title compound as a colourless crystalline solid, m.p. 117-118° C.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.